molecular formula C25H24N2O3S B301524 N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Número de catálogo B301524
Peso molecular: 432.5 g/mol
Clave InChI: MUQBGVONZVWWRL-YUMHPJSZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as BZF-AML-1, is a compound that has attracted the attention of researchers due to its potential application in the treatment of acute myeloid leukemia (AML).

Mecanismo De Acción

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide targets the Wnt/β-catenin signaling pathway, which plays a critical role in the self-renewal and differentiation of leukemia stem cells. It inhibits the activity of the enzyme glycogen synthase kinase-3β (GSK-3β), which leads to the stabilization and nuclear translocation of β-catenin. This, in turn, promotes the expression of genes involved in the survival and proliferation of leukemia stem cells, ultimately leading to their elimination.
Biochemical and Physiological Effects:
N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to induce apoptosis in leukemia stem cells, as well as inhibit their colony-forming ability. It also reduces the expression of genes involved in drug resistance and promotes the differentiation of leukemia cells. In addition, N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to have minimal toxicity towards normal hematopoietic cells.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its potent antileukemic activity and selectivity towards leukemia stem cells. This makes it a promising candidate for the treatment of AML. However, one of the limitations of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is its relatively low solubility in water, which may affect its bioavailability and limit its use in clinical settings.

Direcciones Futuras

There are several future directions for the research and development of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide. One potential direction is the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy. Another direction is the investigation of its potential use in combination therapy with other chemotherapeutic agents. Furthermore, the identification of biomarkers that can predict the response to N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may help to personalize treatment for AML patients. Finally, the development of more potent and selective analogs of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide may lead to the discovery of new and effective treatments for AML.

Métodos De Síntesis

The synthesis of N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves several steps, including the condensation of 2,3-dihydro-1,4-benzodioxin-6-carboxaldehyde with benzylamine to form the intermediate Schiff base, which is then reduced with sodium borohydride to yield the amine. The amine is then reacted with 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid chloride in the presence of triethylamine to form the final product, N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide.

Aplicaciones Científicas De Investigación

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been shown to exhibit potent antileukemic activity in vitro and in vivo. It selectively targets leukemia stem cells while sparing normal hematopoietic stem cells, making it a promising candidate for the treatment of AML. In addition, N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has been found to synergize with other chemotherapeutic agents, such as cytarabine and daunorubicin, suggesting its potential use in combination therapy.

Propiedades

Nombre del producto

N-benzyl-2-[(2,3-dihydro-1,4-benzodioxin-6-ylmethylene)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Fórmula molecular

C25H24N2O3S

Peso molecular

432.5 g/mol

Nombre IUPAC

N-benzyl-2-[(Z)-2,3-dihydro-1,4-benzodioxin-6-ylmethylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C25H24N2O3S/c28-24(26-15-17-6-2-1-3-7-17)23-19-8-4-5-9-22(19)31-25(23)27-16-18-10-11-20-21(14-18)30-13-12-29-20/h1-3,6-7,10-11,14,16H,4-5,8-9,12-13,15H2,(H,26,28)/b27-16-

Clave InChI

MUQBGVONZVWWRL-YUMHPJSZSA-N

SMILES isomérico

C1CCC2=C(C1)C(=C(S2)/N=C\C3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=CC=C5

SMILES

C1CCC2=C(C1)C(=C(S2)N=CC3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=CC=C5

SMILES canónico

C1CCC2=C(C1)C(=C(S2)N=CC3=CC4=C(C=C3)OCCO4)C(=O)NCC5=CC=CC=C5

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.